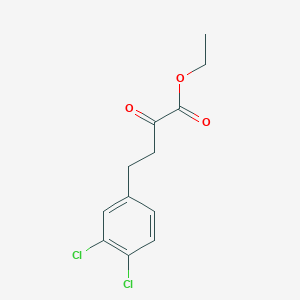










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10]Br)[CH:5]=[CH:6][C:7]=1[Cl:8].[Mg].[C:13](OCC)(=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15].Cl>CCOCC.C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:5]=[CH:6][C:7]=1[Cl:8]
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCBr
|
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After spontaneous reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was added dropwise via cannula to a stirred
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at -10° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether (2×20 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/hexane (10:90)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCC(C(=O)OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 12.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |